4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a combination of indole, sulfonyl, benzothiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Indole Sulfonyl Chloride: The indole derivative is first reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Coupling with Benzothiazole: The sulfonyl chloride intermediate is then reacted with 6-methoxy-1,3-benzothiazole-2-amine under basic conditions to form the sulfonamide linkage.
Formation of Benzamide: The final step involves the reaction of the sulfonamide intermediate with 4-aminobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The benzamide and benzothiazole moieties can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include indole-2,3-dione derivatives.
Reduction: Products include sulfoxides and sulfides.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(benzothiazol-2-yl)benzamide: Lacks the methoxy group on the benzothiazole moiety.
4-(1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the dihydro group on the indole moiety.
Uniqueness
The presence of both the methoxy group on the benzothiazole moiety and the dihydro group on the indole moiety makes 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide unique. These structural features may contribute to its specific biological activity and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-17-8-11-19-21(14-17)31-23(24-19)25-22(27)16-6-9-18(10-7-16)32(28,29)26-13-12-15-4-2-3-5-20(15)26/h2-11,14H,12-13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLSIWCDSDXUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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